molecular formula C17H10Br2N2OS B12945759 5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one CAS No. 876404-73-8

5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B12945759
CAS No.: 876404-73-8
M. Wt: 450.1 g/mol
InChI Key: HMROPIWVLCPCLF-UHFFFAOYSA-N
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Description

5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one is a novel chemical entity designed for research applications. While specific biological data for this exact compound requires further investigation, it belongs to the imidazo[2,1-b][1,3]thiazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their broad-spectrum biological activities . Derivatives of the imidazo[2,1-b][1,3]thiazole core have been extensively studied and reported in scientific literature to exhibit significant pharmacological potential, including anticancer , antiviral , and antimicrobial activities . The presence of the imidazo[2,1-b][1,3]thiazole structure makes this compound a valuable intermediate for researchers exploring new therapeutic agents . The specific substitution pattern with bromophenyl groups may influence the compound's properties and interaction with biological targets, offering a promising template for the synthesis and development of more potent and selective bioactive molecules. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

876404-73-8

Molecular Formula

C17H10Br2N2OS

Molecular Weight

450.1 g/mol

IUPAC Name

5,6-bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C17H10Br2N2OS/c18-12-5-1-10(2-6-12)15-16(11-3-7-13(19)8-4-11)21-14(22)9-23-17(21)20-15/h1-8H,9H2

InChI Key

HMROPIWVLCPCLF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N2C(=C(N=C2S1)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-bromophenyl)imidazo[2,1-b]thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[2,1-b]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms on the 4-bromophenyl groups undergo nucleophilic aromatic substitution (SNAr) under specific conditions. Key examples include:

  • Amination : Reaction with primary amines (e.g., methylamine) in dimethylformamide (DMF) at 80°C produces bis(4-aminophenyl) derivatives. Yields range from 65–78% depending on steric and electronic factors .

  • Suzuki–Miyaura Cross-Coupling : Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups. For example, using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 100°C achieves 70–85% yields .

Table 1: Substitution Reaction Conditions and Outcomes

Reaction TypeConditionsProductYield (%)
AminationDMF, 80°C, 12 hBis(4-aminophenyl) derivative65–78
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°CBis(4-arylphenyl) derivative70–85
ThiocyanationKSCN, CuI, DMSO, 60°CBis(4-thiocyanatophenyl) derivative55–62

Cyclization and Ring-Opening Reactions

The imidazo[2,1-b]thiazole core participates in cyclization with bifunctional nucleophiles:

  • Hydrazide Formation : Treatment with hydrazine hydrate in ethanol yields acetohydrazide derivatives, which further react with cyclic ketones (e.g., cyclopentanone) to form spiro-fused thiazolidinones .

  • Thiadiazole Formation : Reaction with 2-aminothiazole under reflux conditions generates fused imidazo[2,1-b]thiazolo[3,2-d]thiadiazole systems, confirmed by NMR and X-ray crystallography .

Cross-Coupling at the Thiazole Ring

The sulfur atom in the thiazole moiety undergoes electrophilic substitution:

  • Bromination : Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the C2 position of the thiazole ring, enabling further functionalization .

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to a sulfoxide, altering electronic properties for medicinal chemistry applications .

Biological Interaction Pathways

While not direct chemical reactions, the compound’s interactions with biological targets involve:

  • Enzyme Inhibition : The bromophenyl groups enhance binding to kinase ATP pockets (e.g., EGFR tyrosine kinase) via hydrophobic interactions, as demonstrated in docking studies .

  • Metabolic Oxidation : Cytochrome P450 enzymes mediate hydroxylation at the para position of the bromophenyl groups, forming reactive quinone intermediates .

Stability and Side Reactions

Key stability considerations include:

  • Hydrolysis : Prolonged exposure to aqueous acid (HCl, 1M) cleaves the thiazole ring, forming 4-bromobenzamide derivatives .

  • Thermal Decomposition : Heating above 200°C induces dehydrobromination, producing imidazo[2,1-b]thiazole-aryl radicals detectable via EPR spectroscopy .

Synthetic Modifications for Drug Development

Derivatives synthesized via the above reactions show enhanced bioactivity:

  • Anticancer Activity : Spiro-oxindole derivatives (e.g., compound 7f ) exhibit IC₅₀ values of 1.2–3.8 μM against MCF-7 and HeLa cell lines .

  • Antimicrobial Properties : Thiocyanate-substituted analogs demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to 5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one exhibit significant anticancer properties. Studies have shown that imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against various cancer cell lines. The presence of bromine atoms in the structure enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .

1.2 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows for effective binding to bacterial enzymes, inhibiting their function and leading to bacterial cell death. This property makes it a candidate for developing new antibiotics .

1.3 Anti-inflammatory Effects
Research suggests that the compound may also possess anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making it a potential therapeutic agent for inflammatory diseases .

Material Science

2.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bromine substituents enhance charge mobility within the material .

2.2 Photocatalysis
The compound has shown promise as a photocatalyst in various chemical reactions under light irradiation. Its structure allows for efficient light absorption and charge separation, facilitating reactions such as water splitting and organic transformations .

Biological Research

3.1 Enzyme Inhibition Studies
this compound has been investigated for its potential as an enzyme inhibitor. Studies have focused on its interaction with specific kinases and phosphatases involved in cellular signaling pathways, which could lead to advancements in understanding disease mechanisms .

3.2 Drug Delivery Systems
The compound's ability to form nanoparticles opens avenues for its use in drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy of treatment regimens while minimizing side effects .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effectiveness at low concentrations .
Study 2Antimicrobial PropertiesShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against resistant strains .
Study 3Organic ElectronicsAchieved high efficiency in OLED applications with improved stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 5,6-Bis(4-bromophenyl)imidazo[2,1-b]thiazol-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl groups enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The imidazo[2,1-b]thiazole core plays a crucial role in stabilizing the compound’s interaction with these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Elemental Analysis
Compound Name ¹H-NMR Features (δ, ppm) Elemental Analysis (C/H/N) Reference
Target Compound Theoretical: Aromatic H (7.2–8.0), H-thiazole (4.5–5.5) Expected: C ~45%, H ~2.5%, N ~5% (Br dominance) N/A
(Z)-2-(3,4-Dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one 7.04–8.93 (Ar-H), 11.51 (NH, D₂O exchangeable) Found: C 57.72–65.91%, H 2.28–3.86%, N 11.88–12.89%
3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazole 7.5–8.2 (Ar-H), 4.3–4.5 (CH₂-thiazoline) Calculated: C 50.2%, H 3.4%, N 13.1%

Key Observations :

  • The absence of a C=O group in non-ketone analogs (e.g., 6-(4-BrPh)imidazo[2,1-b]thiazole ) eliminates the characteristic IR band at ~1680 cm⁻¹, distinguishing them from the target compound.
  • Bromine’s electron-withdrawing effect in the target compound may deshield aromatic protons, shifting ¹H-NMR signals upfield compared to nitro or hydroxyl substituents .

Insights :

  • Structural analogs with fused indolinone moieties exhibit potent apoptosis induction, suggesting that the target compound’s bicyclic core could similarly interact with cellular targets .

Biological Activity

5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one is a compound of interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-2,3-dihydro-1H-indene-1-one in anhydrous ethanol. The yield of the synthesis is approximately 75%, with a melting point range of 245–247 °C .

The structural analysis reveals that the compound consists of multiple ring systems including imidazole and thiazole moieties. The crystal structure shows significant π-π interactions between the aromatic rings, which may contribute to its biological activity .

Antimicrobial Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds show efficacy against both Gram-positive and Gram-negative bacteria. The presence of bromophenyl groups enhances this activity by increasing lipophilicity and facilitating membrane penetration .

Compound Activity Organism Reference
This compoundAntibacterialVarious strains
Related imidazo derivativesAntifungalCandida spp.
Other thiazole derivativesAntiviralHIV

Anticancer Activity

The compound has shown promise in anticancer research. Several studies highlight the cytotoxic effects of thiazole-containing compounds on cancer cell lines. For example, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against various cancer cells, suggesting potential for development as anticancer agents .

The mechanism through which these compounds exert their biological effects often involves modulation of key cellular pathways. For example, some imidazo[2,1-b][1,3]thiazoles have been identified as sirtuin modulators, which are implicated in aging and cancer pathways. This modulation can lead to apoptosis in cancer cells and inhibition of bacterial growth .

Case Studies

A notable study involving related imidazo[2,1-b][1,3]thiazoles demonstrated their effectiveness against multidrug-resistant bacterial strains. The study highlighted the structure-activity relationship (SAR) indicating that substitutions on the phenyl rings significantly influence the antibacterial potency .

Another investigation focused on the anticancer properties of thiazole derivatives where compounds were tested against A-431 and Jurkat cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments like doxorubicin .

Q & A

Q. What are the standard synthetic routes for 5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4,5-dihydro-1H-imidazol-2-thiol with ethyl chloroacetate and aromatic aldehydes (e.g., 4-bromobenzaldehyde) in the presence of anhydrous sodium acetate and acetic acid under reflux conditions. This yields the imidazo[2,1-b][1,3]thiazole core, which can be further brominated or functionalized . Alternative routes use Vilsmeier-Haack formylation to introduce aldehyde groups at specific positions, enabling subsequent derivatization via Schiff base formation .

Q. How is the compound characterized using spectroscopic techniques?

Structural confirmation relies on FT-IR (to identify functional groups like C=O at ~1700 cm⁻¹ and C-Br at ~640 cm⁻¹), 1H/13C NMR (to verify aromatic proton environments and substituent positions), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns). For example, the 1H-NMR spectrum of a derivative shows aromatic protons between δ 6.90–8.45 ppm and aliphatic protons at δ 2.3 ppm for CH₂ groups . Elemental analysis is also critical for purity validation .

Q. What initial biological screening assays are used for this compound?

Primary screening includes enzyme inhibition assays (e.g., 15-lipoxygenase or acetylcholinesterase) to evaluate potency, followed by cellular viability assays (e.g., MTT or ATP-based tests) to assess cytotoxicity. Antiviral activity is often tested against viruses like Junin virus using plaque reduction assays . Dose-response curves and IC₅₀ values are calculated to prioritize derivatives for further study .

Advanced Research Questions

Q. How can derivatives be designed to enhance selectivity for specific enzyme targets?

Rational design involves molecular docking to predict binding interactions with target enzymes (e.g., 15-LOX or RSK2). Substituents like electron-withdrawing groups (e.g., -Br) improve binding affinity by enhancing hydrophobic interactions. For example, introducing a 4-bromophenyl group at position 6 increases selectivity for mitochondrial NADH dehydrogenase . Comparative SAR studies of diarylimidazo-thiazoles reveal that para-substituted aryl groups reduce off-target effects .

Q. What strategies optimize reaction yields in multi-step syntheses?

Key strategies include:

  • Catalyst optimization : Using ionic liquids (e.g., [BMIM]BF₄) to accelerate cycloaddition reactions, improving yields by 15–20% .
  • Stepwise purification : Employing column chromatography after each synthetic step to eliminate byproducts, ensuring >95% purity for intermediates .
  • Regioselective bromination : Controlled use of N-bromosuccinimide (NBS) at low temperatures (0–5°C) to avoid over-bromination .

Q. How can discrepancies between in vitro and cellular activity data be resolved?

Discrepancies often arise from differences in membrane permeability or metabolic stability. To address this:

  • Perform logP measurements to assess hydrophobicity and correlate with cellular uptake .
  • Use protease inhibitors in cellular assays to prevent compound degradation .
  • Validate activity in 3D cell models or primary cells to mimic in vivo conditions better than immortalized cell lines .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting enzyme inhibition data may result from assay variability (e.g., substrate concentration or pH). Normalize results using reference inhibitors and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
  • Experimental Design : For SAR studies, include positive controls (e.g., known inhibitors) and test derivatives in triplicate to ensure reproducibility .

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